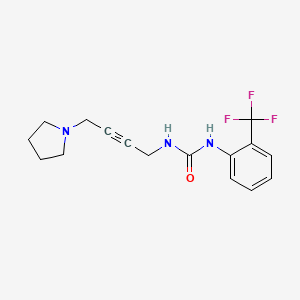

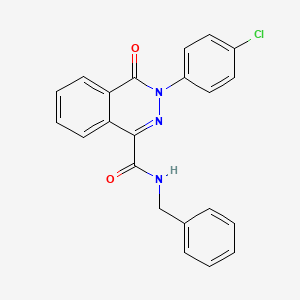

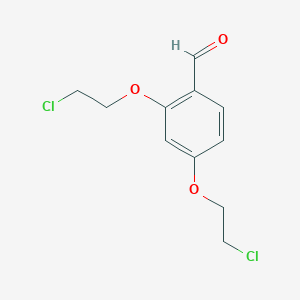

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various acrylonitriles, including compounds structurally related to the specified chemical, to test their cytotoxic potency on human cancer cell lines. The study found that the positioning of substituents significantly influences the compound's effectiveness, with certain configurations showing considerably higher potency than standard treatments like cisplatin and etoposide. These compounds induced cell death via apoptosis, suggesting their potential as cancer therapeutics (Sa̧czewski et al., 2004).

Spectroscopic Studies and Chemosensors

Another line of research focused on the synthesis and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines derived from acrylonitriles for potential use as chemosensors. These compounds were characterized by NMR, MS, UV/Vis, and fluorescence spectroscopy, demonstrating their ability to selectively detect cations like Zn2+ and Ag+, highlighting their applicability in the development of new sensory materials (Hranjec et al., 2012).

Reduction and Structural Elucidation

Further research into the reduction of related acrylonitriles with lithium aluminum hydride has led to the formation of novel propene derivatives. These studies, including X-ray diffraction analysis, contribute to the structural elucidation and understanding of the reactivity of these compounds, paving the way for the development of new chemical entities with potential applications in various fields (Frolov et al., 2005).

Photophysical Properties and Viscosity Studies

Another fascinating application involves the synthesis of d-π-A type chromophores for investigating their photophysical properties, viscosity, and computational analysis through DFT studies. These studies aim to understand the intramolecular charge transfer characteristics, which are crucial for applications in materials science, particularly in the design of novel materials for optoelectronic devices (Jachak et al., 2021).

Antimicrobial Activity

Research into furan compounds derived from acrylonitriles has demonstrated strong antibacterial activity against certain bacteria, suggesting potential applications in developing new antimicrobial agents. Such studies highlight the chemical's versatility and potential in contributing to the fight against resistant microbial strains (Hirao & Kato, 1971).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Future Directions

This involves predicting or proposing future research directions, such as potential applications of the compound, based on its properties and reactivity.

properties

IUPAC Name |

(E)-3-(5-chloro-2-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c1-12-5-6-15(20)8-17(12)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(7-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPQPVGARDQZQL-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

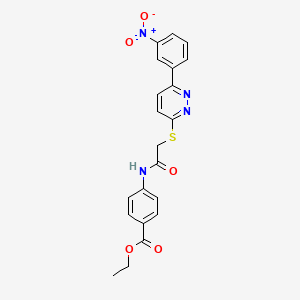

![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)

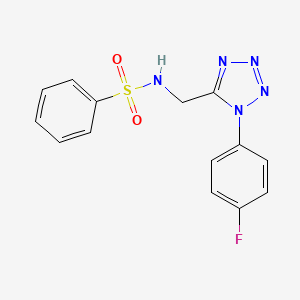

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2744654.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)

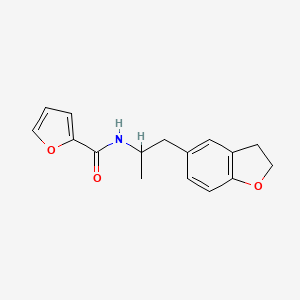

![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)